molecular formula C13H20N2 B1398891 4-(1,4-Dimethylpiperidin-4-yl)aniline CAS No. 1242153-34-9

4-(1,4-Dimethylpiperidin-4-yl)aniline

Cat. No. B1398891
CAS RN: 1242153-34-9
M. Wt: 204.31 g/mol
InChI Key: YWSMNNZYZSCMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1,4-Dimethylpiperidin-4-yl)aniline” is an organic compound that is used as an intermediate in various fields such as agrochemical, pharmaceutical, and dyestuff . It is offered by several scientific companies .


Molecular Structure Analysis

The molecular weight of “4-(1,4-Dimethylpiperidin-4-yl)aniline” is 204.32 . The IUPAC name for this compound is 4-(1,4-dimethylpiperidin-4-yl)aniline and its InChI code is 1S/C13H20N2/c1-13(7-9-15(2)10-8-13)11-3-5-12(14)6-4-11/h3-6H,7-10,14H2,1-2H3 .


Physical And Chemical Properties Analysis

“4-(1,4-Dimethylpiperidin-4-yl)aniline” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Applications in Antimicrobial and Antitubercular Research

One of the prominent applications of derivatives similar to 4-(1,4-Dimethylpiperidin-4-yl)aniline is in the field of antimicrobial and antitubercular research. Compounds like bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides, involving a similar structure, have been synthesized to explore their antimicrobial and antimycobacterial properties. The study specifically synthesized an intermediate compound closely related to 4-(1,4-Dimethylpiperidin-4-yl)aniline, using the palladium-catalyzed Suzuki cross-coupling reaction. This compound exhibited promising antimycobacterial activity, comparable to standard drugs, indicating its potential in the treatment of diseases like tuberculosis (Patel et al., 2012).

Application in Electroluminescence

Another application of related compounds is in the field of electroluminescence. Compounds with a structural framework similar to 4-(1,4-Dimethylpiperidin-4-yl)aniline have been synthesized and characterized for their electroluminescent properties. These materials exhibited intense fluorescence emission, reversible anodic oxidation, and cathodic reduction. They served as emitting materials in organic electroluminescent (EL) devices, showcasing the ability to emit multicolor light, including white, and function as host materials for emissive dopants, offering color tuning and enhanced performance (Doi et al., 2003).

Application in Optical Properties

Derivatives of aniline, structurally similar to 4-(1,4-Dimethylpiperidin-4-yl)aniline, have been synthesized and studied for their optical properties. Compounds like N,N-dimethyl-4-((E)-(4-((E)-((5-phenylthiophen-2-yl)methylene)amino)phenyl)diazenyl)aniline have shown promising results in UV-absorption spectroscopy, displaying energy of the optical band gap. The optical properties were analyzed through various techniques, indicating potential applications in fields requiring specific optical characteristics (Shili et al., 2020).

Application in Fluorescent Thermometry

Compounds structurally related to 4-(1,4-Dimethylpiperidin-4-yl)aniline have been utilized in the development of ratiometric fluorescent thermometers. For instance, N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline demonstrated an unusual intensification of fluorescence intensity with increasing temperature. This property is leveraged in ratiometrically detecting temperatures, showcasing the compound's utility in temperature-sensitive applications (Cao et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

4-(1,4-dimethylpiperidin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-13(7-9-15(2)10-8-13)11-3-5-12(14)6-4-11/h3-6H,7-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSMNNZYZSCMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4-Dimethylpiperidin-4-yl)aniline

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of ethyl 4-(4-aminophenyl)-4-methylpiperidine-1-carboxylate (444 mg, 1.692 mmol) in THF (10 mL) was added solid LAH (321 mg, 8.46 mmol) portion-wise. The formation of bubbles were observed during addition. The reaction mixture was stirred at room temperature for 20 min. The reaction mixture was diluted with methylene chloride and 15 mL of 1N NaOH was added slowly to destroy excess LAH. The resulting mixture was separated by separatory funnel. The organic layer was washed with water and concentrated. The residue was purified by MPLC (ISCO, 6% ammonia/MeOH/CH2Cl2, 40 g silica gel column) to give 267 mg colorless oil. (M+H)+=205.18.
Name
ethyl 4-(4-aminophenyl)-4-methylpiperidine-1-carboxylate
Quantity
444 mg
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321 mg
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10 mL
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,4-Dimethylpiperidin-4-yl)aniline
Reactant of Route 2
4-(1,4-Dimethylpiperidin-4-yl)aniline
Reactant of Route 3
4-(1,4-Dimethylpiperidin-4-yl)aniline
Reactant of Route 4
4-(1,4-Dimethylpiperidin-4-yl)aniline
Reactant of Route 5
4-(1,4-Dimethylpiperidin-4-yl)aniline
Reactant of Route 6
4-(1,4-Dimethylpiperidin-4-yl)aniline

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